5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S2/c1-16-8-9-18(24-16)25(22,23)19-10-5-11-20-12-14-21(15-13-20)17-6-3-2-4-7-17/h2-4,6-9,19H,5,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROBYKMEQYZIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the phenylpiperazine moiety: This is typically done through nucleophilic substitution reactions, where the piperazine derivative reacts with the thiophene-sulfonamide intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The thiophene ring may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Similarities and Differences
The compound shares structural homology with other 4-phenylpiperazine derivatives, particularly in the propyl-linked piperazine group. However, variations in the heterocyclic core and substituents lead to divergent pharmacological profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Pharmacological Activity
- Antiaggregatory Effects : Compound 13 (a diazaspirodecane-dione derivative) exhibits potent inhibition of collagen-induced platelet aggregation (IC50 = 27.3 μM), surpassing sarpogrelate (IC50 = 66.8 μM) and matching ketanserin (IC50 = 32.1 μM) . The spirocyclic structure likely enhances conformational rigidity, improving receptor binding. In contrast, the target compound’s thiophene-sulfonamide group may offer distinct electronic or steric interactions with 5-HT2A, though experimental data are lacking.
- Role of the 4-Phenylpiperazine Group : This moiety is critical for 5-HT2A antagonism across all compounds, suggesting its necessity for receptor engagement. The propyl linker optimizes spatial alignment with the receptor’s hydrophobic pocket .
Biological Activity
5-Methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfonamide group and a piperazine moiety, which is known to interact with various biological targets. The molecular formula is with a molecular weight of 320.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₂S |
| Molecular Weight | 320.45 g/mol |
| Solubility | Soluble in DMSO and water |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. The piperazine structure is known for enhancing the affinity towards these receptors, making it a candidate for neurological disorders and psychiatric conditions.
Anticancer Activity
Research indicates that compounds similar to 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (breast cancer) : IC₅₀ values indicate moderate activity.
- A549 (lung cancer) : Compounds in this class have shown IC₅₀ values ranging from 10 µM to 30 µM.
These findings suggest that the compound may act as an effective anticancer agent through apoptosis induction and cell cycle arrest mechanisms.
Neuropharmacological Effects
The compound's interaction with serotonin receptors (5-HT) suggests potential applications in treating anxiety and depression. Studies have shown that similar piperazine derivatives can enhance serotonergic activity, leading to anxiolytic effects.
Case Studies
- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several thiophene derivatives, including sulfonamides, against various cancer cell lines. The results demonstrated that compounds with similar structures showed significant inhibition of cell proliferation, particularly in MCF7 and A549 cells, with IC₅₀ values around 15 µM for MCF7 and 25 µM for A549 .
- Neuropharmacological Evaluation : In a study assessing the effects of piperazine derivatives on anxiety-like behavior in animal models, compounds exhibiting structural similarities to 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide showed a reduction in anxiety behaviors measured by the elevated plus maze test .
Pharmacological Profiles
The pharmacological properties of this compound can be summarized as follows:
| Activity Type | Target | Observed Effect |
|---|---|---|
| Anticancer | MCF7, A549 | Cytotoxicity (IC₅₀ ~ 15 µM) |
| Neuropharmacology | Serotonin receptors (5-HT) | Anxiolytic effects |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide?
- Methodology : The compound can be synthesized via a multi-step approach. For example:
Coupling Reactions : Use 4-phenylpiperazine and a thiophene sulfonamide precursor in a solvent like DMF or acetonitrile under reflux.
Propyl Linker Introduction : Employ alkylation agents (e.g., 1-bromo-3-chloropropane) to attach the propyl chain to the piperazine nitrogen.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Characterization : Confirm structure using -NMR (e.g., δ 2.8–3.2 ppm for piperazine protons), IR (sulfonamide S=O stretch at ~1350 cm), and mass spectrometry (m/z calculated for : 414.1) .
Q. How is the antiplatelet activity of this compound evaluated experimentally?
- Assay Design :
Platelet-Rich Plasma (PRP) : Isolate PRP from human blood and pre-incubate with the compound (10–100 µM).
Aggregation Induction : Use agonists like ADP (10 µM), collagen (2 µg/mL), or serotonin (5-HT, 1 µM).
Measurement : Monitor aggregation via turbidimetry (optical density at 650 nm) over 5–10 minutes.
- Data Interpretation : Calculate IC values (e.g., 27.3 µM for collagen-induced aggregation inhibition) and compare to reference drugs like ketanserin (IC = 32.1 µM) .
Q. What analytical methods ensure purity and structural integrity?
- HPLC : Use a C18 column, mobile phase (acetonitrile/0.1% TFA in water), and UV detection at 254 nm. Purity ≥95% is typical for pharmacological studies.
- Thermal Analysis : TGA/DSC to confirm melting point (e.g., 172–174°C) and detect solvates .
Advanced Research Questions
Q. How does structural modification of the piperazine or thiophene moiety affect 5-HT receptor antagonism?
- SAR Insights :
- Piperazine Substitution : Replacement with 4-(4-fluorophenyl)piperazine (see ) increases receptor affinity due to enhanced lipophilicity.
- Thiophene Modifications : Introducing electron-withdrawing groups (e.g., -CF) on the thiophene ring improves metabolic stability but may reduce solubility .
Q. What strategies resolve contradictions in IC values across different aggregation assays?
- Variables to Control :
- Agonist Concentration : Collagen (2 µg/mL vs. 5 µg/mL) significantly impacts IC.
- Platelet Source : Species differences (human vs. murine) affect receptor density and drug response.
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Report confidence intervals (e.g., 95% CI: 25.1–29.5 µM) .
Q. How can in vivo pharmacokinetics be optimized for this compound?
- Metabolic Stability : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS. Introduce methyl groups on the piperazine ring to reduce CYP450 metabolism.
- Bioavailability : Formulate as a hydrochloride salt for improved solubility. Test oral absorption in rodent models (C, AUC) .
Key Research Gaps
- Toxicity Profiling : Limited data on off-target effects (e.g., hERG channel inhibition).
- In Vivo Efficacy : No published studies on thrombosis models (e.g., FeCl-induced arterial injury).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
